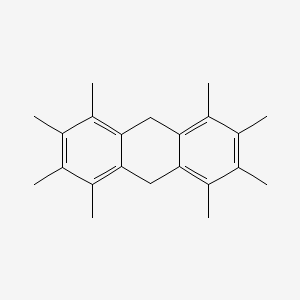
Anthracene, 9,10-dihydro-1,2,3,4,5,6,7,8-octamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, 9,10-dihydro-1,2,3,4,5,6,7,8-octamethyl-: is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the addition of eight methyl groups and the reduction of the 9 and 10 positions, making it a highly substituted and reduced form of anthracene. It is a colorless solid and is used in various scientific and industrial applications.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Molecular oxygen, activated carbon, xylene.
Reduction: Sodium, ethanol, magnesium, methyl iodide, strong bases.
Major Products:
Oxidation: Anthracene derivatives.
Reduction: Hydrogenated products such as dihydroanthracene.
Scientific Research Applications
Chemistry:
Hydrogen Donor: Used as a hydrogen donor in transfer hydrogenation reactions.
Synthesis of Derivatives: Serves as a precursor for the synthesis of various anthracene derivatives used in organic synthesis.
Biology and Medicine:
Antitumor Activity: Some derivatives of anthracene have shown potential antitumor activity, making this compound of interest in medicinal chemistry.
Industry:
Mechanism of Action
The mechanism by which Anthracene, 9,10-dihydro-1,2,3,4,5,6,7,8-octamethyl- exerts its effects is primarily through its role as a hydrogen donor. In transfer hydrogenation reactions, it donates hydrogen atoms to unsaturated compounds, facilitating their reduction.
Comparison with Similar Compounds
9,10-Dihydroanthracene: A less substituted form of the compound, lacking the eight methyl groups.
Anthracene-9,10-dione:
1,2,3,4,5,6,7,8-Octahydroanthracene: A fully hydrogenated form of anthracene.
Uniqueness:
Anthracene, 9,10-dihydro-1,2,3,4,5,6,7,8-octamethyl-: is unique due to its high degree of methyl substitution and partial reduction, which confer distinct chemical properties and reactivity compared to its less substituted or fully hydrogenated counterparts.
Properties
CAS No. |
143700-98-5 |
|---|---|
Molecular Formula |
C22H28 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octamethyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C22H28/c1-11-12(2)16(6)20-10-22-18(8)14(4)13(3)17(7)21(22)9-19(20)15(11)5/h9-10H2,1-8H3 |
InChI Key |
OCQHESDDDWOTRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2CC3=C(C(=C(C(=C3CC2=C1C)C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















